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Compound of Interest

Compound Name: Ms-PEG12-Boc

Cat. No.: B8104411 Get Quote

Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and applications of the heterobifunctional linker commonly referred to as Ms-PEG12-
Boc. It is important to note that the prefix "Ms" is likely a typographical error in common

parlance, and the correct nomenclature for this molecule is typically Boc-NH-PEG12-COOH or

t-Boc-N-amido-PEG12-acid. This linker is a valuable tool in the field of bioconjugation,

particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates

(ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide is intended for researchers, scientists, and drug development professionals,

providing detailed information on the molecule's characteristics, experimental protocols for its

use, and a summary of relevant quantitative data.

Chemical Structure and Properties
Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative that features two distinct

functional groups at either end of a 12-unit PEG chain. These are a tert-butyloxycarbonyl (Boc)

protected amine group and a terminal carboxylic acid. This bifunctional nature allows for the

sequential and controlled conjugation of two different molecules.

The key features of this linker include:

Boc-Protected Amine: The Boc group provides a stable protecting group for the primary

amine, which can be readily removed under mild acidic conditions to yield a free amine. This

allows for the specific and directed conjugation to a desired molecule.
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PEG12 Spacer: The polyethylene glycol spacer, consisting of 12 ethylene glycol units, is

hydrophilic and flexible. This property is crucial for improving the solubility and

pharmacokinetic properties of the resulting conjugate, as well as reducing the potential for

aggregation and immunogenicity.

Carboxylic Acid: The terminal carboxyl group can be activated to react with primary amines

on a target molecule, forming a stable amide bond.

The general chemical structure is depicted below:

Physicochemical Properties
A summary of the key physicochemical properties of Boc-NH-PEG12-COOH is provided in the

table below.

Property Value Reference

Molecular Formula C32H63NO16 [1]

Molecular Weight 717.84 g/mol [1]

CAS Number 1415981-79-1 [1]

Appearance White to off-white solid

Solubility
Soluble in water and most

organic solvents

Purity Typically ≥95% [1]

Synthesis of Boc-NH-PEG12-COOH
While a detailed, step-by-step synthesis protocol for Boc-NH-PEG12-COOH is not readily

available in the public domain, a general synthetic strategy can be inferred from patents

describing the synthesis of similar Boc-protected aminoxy PEG linkers. The synthesis generally

involves a multi-step process using readily available starting materials.

A plausible synthetic workflow is outlined below. This process would involve the sequential

addition of ethylene glycol units, followed by the introduction of the protected amine and
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carboxylic acid functionalities.

Generalized Synthesis Workflow

Commercially available PEG12-diol

Monofunctionalization (e.g., with a protecting group on one hydroxyl)

Conversion of the free hydroxyl to an amine

Protection of the amine with Boc anhydride

Deprotection of the initial hydroxyl group

Oxidation of the free hydroxyl to a carboxylic acid

Boc-NH-PEG12-COOH

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Boc-NH-PEG12-COOH.
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Experimental Protocols
The utility of Boc-NH-PEG12-COOH lies in its ability to link two different molecules through a

series of well-defined chemical reactions. The following protocols outline the key steps in a

typical bioconjugation workflow using this linker.

Protocol 1: Activation of the Carboxylic Acid and
Conjugation to a Primary Amine
This protocol describes the conjugation of the carboxylic acid terminus of the linker to a

molecule containing a primary amine, such as an antibody or other protein.

Materials:

Boc-NH-PEG12-COOH

Amine-containing molecule (e.g., antibody)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.4)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Desalting column

Procedure:

Activation of Boc-NH-PEG12-COOH:

Dissolve Boc-NH-PEG12-COOH in the Activation Buffer.

Add a molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
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Incubate for 15-30 minutes at room temperature to form the NHS-ester.

Conjugation to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in the Coupling Buffer.

Add the activated Boc-NH-PEG12-NHS ester to the protein solution. The molar ratio of

linker to protein should be optimized for the desired degree of labeling.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess linker and byproducts using a desalting column or dialysis.

Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine

for a subsequent conjugation step.

Materials:

Boc-protected conjugate from Protocol 1

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve the Boc-protected conjugate in DCM.

Add a solution of TFA in DCM (e.g., 20-50% v/v).
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Stir the reaction at room temperature for 1-2 hours.

Remove the solvent and excess TFA under reduced pressure. The resulting amine can be

used in the next conjugation step.

A visual representation of a typical two-step bioconjugation workflow is provided below.
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Bioconjugation Workflow

Boc-NH-PEG12-COOH

Activate COOH with EDC/NHS

Boc-NH-PEG12-NHS

Conjugate to Molecule 1

Molecule 1 (e.g., Antibody)

Boc-NH-PEG12-Molecule 1

Deprotect Boc with TFA

H2N-PEG12-Molecule 1

Conjugate to Molecule 2

Molecule 2 (e.g., Drug)

Molecule 2-PEG12-Molecule 1

Click to download full resolution via product page

Caption: A typical two-step bioconjugation workflow using Boc-NH-PEG12-COOH.
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Applications in Drug Development
The unique properties of Boc-NH-PEG12-COOH make it a valuable linker for various

applications in drug development, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody

provides targeting specificity for cancer cells, and upon internalization, the linker is cleaved to

release the drug, leading to cell death. The PEG12 spacer in Boc-NH-PEG12-COOH can

enhance the solubility and stability of the ADC.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker plays a critical role in the formation of a stable ternary complex

between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the

PEG12 linker can significantly impact the efficacy of the PROTAC.

The general mechanism of action for a PROTAC is illustrated in the diagram below.
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PROTAC Mechanism of Action

PROTAC
(Target Binder-Linker-E3 Ligase Binder)

Ternary Complex
(Target-PROTAC-E3 Ligase)

Target Protein E3 Ubiquitin Ligase

Ubiquitination of Target Protein

Proteasome

Degradation of Target Protein

Click to download full resolution via product page

Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Quantitative Data
The performance of bioconjugates containing PEG linkers is often evaluated by various

quantitative measures. In the context of PROTACs, the efficacy is typically assessed by the

DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the

maximum percentage of degradation).

The table below presents hypothetical, yet representative, data illustrating how the length of a

PEG linker can influence the degradation efficiency of a PROTAC.
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PROTAC with PEGn Linker DC50 (nM) Dmax (%)

PEG4 150 75

PEG8 50 90

PEG12 25 95

PEG24 75 85

This data is illustrative and the optimal linker length is target-dependent.

Conclusion
Boc-NH-PEG12-COOH is a versatile and valuable heterobifunctional linker for researchers and

drug developers. Its well-defined structure, with a protected amine, a flexible hydrophilic PEG

spacer, and a reactive carboxylic acid, allows for the controlled and efficient synthesis of

complex bioconjugates. The applications of this linker, particularly in the development of ADCs

and PROTACs, highlight its importance in advancing targeted therapies. The experimental

protocols and data presented in this guide provide a solid foundation for the successful

implementation of Boc-NH-PEG12-COOH in various research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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